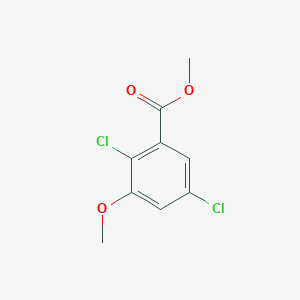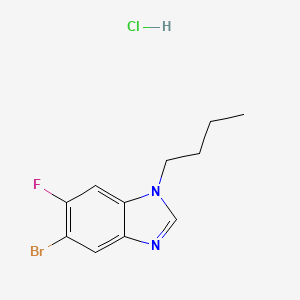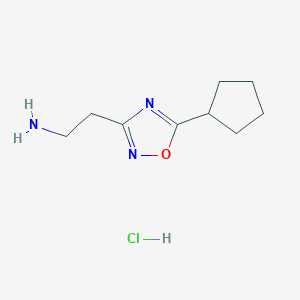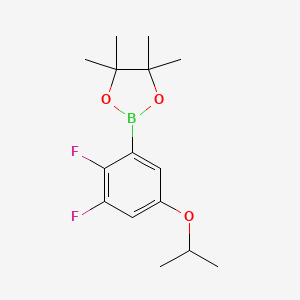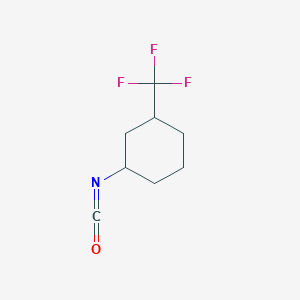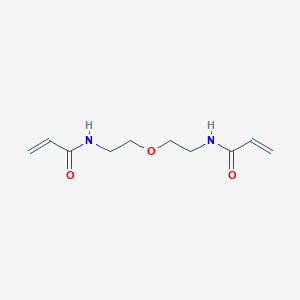
Poly(ethylene glycol) diacrylamide, (PEG), M.W. 2.000
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
PEG can be synthesized using various methods, such as the reaction between ethylene oxide and ethylene glycol or by polymerization of acrylamide and diacrylamide. Poly(ethylene glycol) diacrylate (PEGDA) oligomers of varying molecular weights were synthesized as described in the literature .
Molecular Structure Analysis
The molecular formula of PEG is C10H16N2O3. The IUPAC name is N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide. The molecular weight is 212.25 g/mol.
Chemical Reactions Analysis
PEG diacrylamide is a biocompatible, hydrophilic polymer commonly used to form crosslinked polymer networks and PEG hydrogels . Crosslinked networks can be formed via radical initiator induced polymerization and photopolymerization . The acrylamide functional groups can also be reacted with thiol-containing peptide crosslinkers to create enzymatically-sensitive crosslinked networks .
科学的研究の応用
Application in Separation Science
- Scientific Field : Chromatography and Analytical Methods
- Summary of Application : PEG has been used as a mobile phase modifier in capillary electrophoresis (CE) as well as ion exchange, size exclusion, and hydrophobic interaction liquid chromatography (LC) methods .
- Methods of Application : In the presence of PEG, LC retention of macromolecules is altered and stability of their structure is maintained. PEG was effective in CE as a permanent coating for fused silica capillaries to shield free silanol groups that can cause protein adsorption to the wall resulting in band broadening and low recovery of the separated proteins .
- Results or Outcomes : The use of PEG in these methods has facilitated the determination of either small molecules or macromolecules such as proteins in their native form .
Application in Hydrogel Preparation
- Scientific Field : Material Science
- Summary of Application : PEG diacrylamide can be used to prepare hydrogels suitable for long-term studies and eliminate non-specific hydrogel degradation .
- Methods of Application : The acrylamide functional groups can be reacted with thiol-containing peptide crosslinkers to create enzymatically-sensitive crosslinked networks .
- Results or Outcomes : The hydrogels based on PEGDA and NMBA exhibited the highest and the lowest swelling ratio, respectively. The content of crosslinker of all hydrogel series showed good thermosensitivity and thermo-reversibility .
Application in Biomedical and Biotechnical Fields
- Scientific Field : Biomedical and Biotechnical Applications
- Summary of Application : PEG has been extensively used in research, industry, therapeutics, and diagnostic products. Due to the low toxicity and low biodegradability, PEG has been conjugated to drugs, peptides, proteins, saccharides, oligonucleotides, lipids, liposomes, and biomaterials .
- Methods of Application : The specific methods of application can vary widely depending on the specific use case. For example, in drug delivery, PEG can be conjugated to a drug molecule to improve its solubility and stability .
- Results or Outcomes : PEGylated compounds have higher solubility, higher conformational stability, higher biological half lifetime, and lower antigenicity .
Application in Drug Delivery
- Scientific Field : Pharmaceutical Sciences
- Summary of Application : PEG is the polymer of choice in drug delivery systems due to its biocompatibility and hydrophilicity. For over 20 years, this polymer has been widely used in the drug delivery of small drugs, proteins, oligonucleotides, and liposomes, improving the stability and pharmacokinetics of many drugs .
- Methods of Application : PEG is conjugated to drugs to improve their solubility and stability. Studies have shown that uniform PEGylated drugs may be more effective than conventional PEGylated drugs as they can overcome issues related to molecular heterogeneity and immunogenicity .
- Results or Outcomes : PEGylated compounds have higher solubility, higher conformational stability, higher biological half lifetime, and lower antigenicity .
Application in 3D Printing
- Scientific Field : Material Science and Engineering
- Summary of Application : PEG diacrylamide has numerous applications in 3D printing .
- Methods of Application : The specific methods of application can vary widely depending on the specific use case. For example, in 3D printing, PEG can be used as a building material due to its biocompatibility and mechanical properties .
- Results or Outcomes : The use of PEG in 3D printing has facilitated the creation of complex structures with high precision .
Application in Tissue Engineering
- Scientific Field : Biomedical Engineering
- Summary of Application : PEG diacrylamide has numerous applications in tissue engineering .
- Methods of Application : The acrylamide functional groups can be reacted with thiol-containing peptide crosslinkers to create enzymatically-sensitive crosslinked networks .
- Results or Outcomes : The use of PEG in tissue engineering has facilitated the creation of biocompatible and biodegradable scaffolds for cell growth and tissue regeneration .
Application in Controlled Synthesis
- Scientific Field : Polymer Chemistry
- Summary of Application : PEG is used in controlled synthesis to produce uniform PEGs (monodisperse PEGs). This has led to significant research efforts to develop synthetic procedures to produce uniform PEGs .
- Methods of Application : Iterative step-by-step controlled synthesis methods have been created over time and have shown promising results .
- Results or Outcomes : Despite the challenges due to their iterative nature and the requirement for multiple purification steps, the synthetic procedures went through several improvements .
Application in Cosmetic, Pesticide, and Food Processing Industries
- Scientific Field : Industrial Applications
- Summary of Application : PEGs are widely used in the cosmetic, pesticide, and food processing industries .
- Methods of Application : The specific methods of application can vary widely depending on the specific use case .
- Results or Outcomes : PEGs have been used as a separation and purification aid, as matrices for embedding, as antifreezes, as lubricants for medical devices, as solvents in chemical reactions, and in suppositories and tableting .
Application in Thermosensitive Hydrogels
- Scientific Field : Material Science
- Summary of Application : PEG-derived crosslinkers are used in the properties of thermosensitive hydrogels .
- Methods of Application : The influence of the crosslinker structures and contents on the swelling behaviour, mechanical properties, and drug release of the hydrogels was investigated .
- Results or Outcomes : The hydrogels containing higher content of crosslinker revealed lower swelling ratio and higher mechanical strength .
特性
IUPAC Name |
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-3-9(13)11-5-7-15-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKORVQXDHAIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(prop-2-enoylamino)ethoxy]ethyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

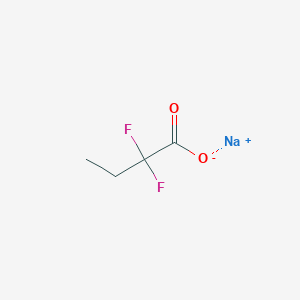
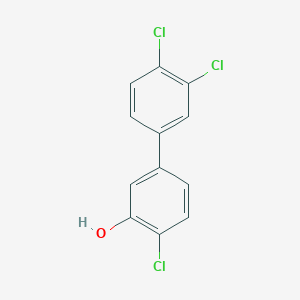
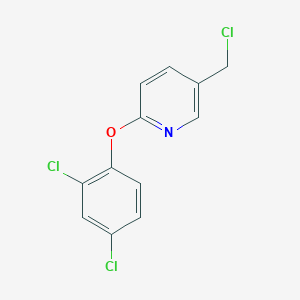
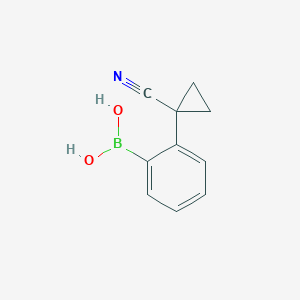
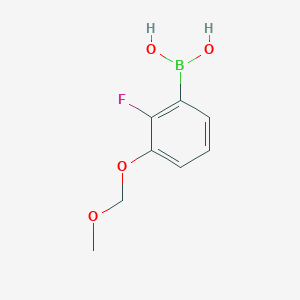
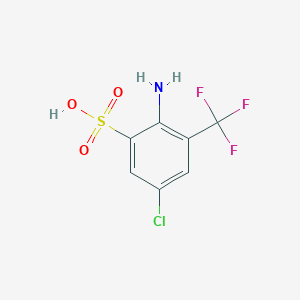
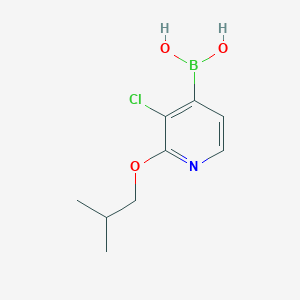
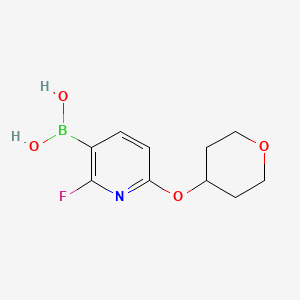
![(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, 95%](/img/structure/B6330922.png)
